5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone
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Overview
Description
5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone is a synthetic organic compound It belongs to the class of imidazolidinones, which are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethylimino Group: This step involves the reaction of the imidazolidinone intermediate with ethylamine or its derivatives.
Attachment of the Tetrafluoro-m-tolyl Group: This is usually done via a nucleophilic aromatic substitution reaction, where the imidazolidinone derivative reacts with a tetrafluoro-m-tolyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylimino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could target the imidazolidinone ring or the tetrafluoro-m-tolyl group, potentially yielding a variety of reduced products.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation Products: Oxo derivatives of the imidazolidinone ring.
Reduction Products: Reduced forms of the imidazolidinone or tetrafluoro-m-tolyl group.
Substitution Products: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology and Medicine
Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemistry: Utilized in studies involving enzyme inhibition or protein-ligand interactions.
Industry
Polymer Science: Incorporation into polymers to enhance their stability or reactivity.
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrafluoro-m-tolyl group could play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4-(ethylimino)-3-phenyl-2-imidazolidinone: Lacks the tetrafluoro-m-tolyl group, which may result in different reactivity and applications.
5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone: Similar structure but with a methylimino group instead of an ethylimino group.
Uniqueness
The presence of the tetrafluoro-m-tolyl group in 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone imparts unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This makes it a valuable candidate for various scientific and industrial applications.
Properties
CAS No. |
92668-62-7 |
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Molecular Formula |
C14H15F4N3O |
Molecular Weight |
317.28 g/mol |
IUPAC Name |
5-ethylimino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C14H15F4N3O/c1-4-19-11-13(2,3)20-12(22)21(11)8-5-6-10(15)9(7-8)14(16,17)18/h5-7H,4H2,1-3H3,(H,20,22) |
InChI Key |
JANHXFOFNKGBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C(NC(=O)N1C2=CC(=C(C=C2)F)C(F)(F)F)(C)C |
Origin of Product |
United States |
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